N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a formamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide typically involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals or polymers .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-tert-butyl-2-[(4-ethoxyphenyl)amino]acetamide
- 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide
- N-tert-butyl-2-(4-ethylphenoxy)acetamide
Comparison: N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or synthetic utility, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-20-12-8-6-11(7-9-12)14(19)16-10-13(18)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
VMYNTYBBESCARA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.